1,1,2,2-Tetramethylcyclopropane

Radical Clock Chemistry Enzyme Mechanism C-H Activation

Researchers investigating enzyme mechanisms (e.g., methane monooxygenase, cytochrome P450) require a radical clock substrate with well-defined rearrangement kinetics. 1,1,2,2-Tetramethylcyclopropane delivers a quantifiable kr of 1.7-17.5 × 10⁸ s⁻¹ (30°C), enabling precise intermediate lifetime measurement-an experiment that fails with less-substituted analogs. • Defined radical clock kinetics for MMO & P450 mechanistic studies • Benchmark thermochemical data (ΔcH° = -4635.6 kJ/mol) for DFT validation • Distinct GC retention (bp 75-76°C, RI 1.40) for unambiguous quantification Supplied as a colorless liquid at ≥98% purity with batch-specific COA.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 4127-47-3
Cat. No. B1198135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetramethylcyclopropane
CAS4127-47-3
Synonyms1,1,2,2-tetramethylcyclopropane
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCC1(CC1(C)C)C
InChIInChI=1S/C7H14/c1-6(2)5-7(6,3)4/h5H2,1-4H3
InChIKeyJCHUCGKEGUAHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline for 1,1,2,2-Tetramethylcyclopropane


1,1,2,2-Tetramethylcyclopropane (CAS 4127-47-3), formula C₇H₁₄ and molecular weight 98.19 g/mol, is a fully substituted, highly strained cyclopropane liquid [1][2]. This alkane features a three-membered ring with four methyl groups, creating exceptional steric hindrance . It is characterized as a colorless to pale yellow, highly flammable liquid (boiling point 75-76 °C, flash point -15 °C, density 0.72 g/cm³ at 20 °C) [3].

1
Workflow: Radical clock C-H activation studies
2
Selection: Unique steric and kinetic probe profile
3
Use Context: Enzyme mechanism, thermochemistry, analytical reference

Why 1,1,2,2-Tetramethylcyclopropane Cannot Be Substituted


Simple substitution of 1,1,2,2-tetramethylcyclopropane with other alkyl cyclopropanes (e.g., 1,1,2-trimethylcyclopropane, cis/trans-1,2-dimethylcyclopropane) is scientifically invalid due to its unique, quantifiable steric and electronic profile. The fully substituted ring results in a distinct rearrangement rate constant (kr), unique radical cation behavior, divergent thermochemistry, and a higher boiling point compared to less-substituted analogs [1][2][3]. These differences directly impact experimental outcomes and analytical requirements, as detailed below.

Kinetic probe mismatch
Less-substituted cyclopropanes yield different radical clock rearrangement rate constants, altering mechanistic interpretation.
Thermochemical baseline shift
Lower strain energy in analogs (e.g., trimethyl) results in significantly different combustion enthalpy, invalidating computational models.
Analytical identification error
Measurable boiling point offset leads to erroneous GC retention times and purity assessment if substituted.

1,1,2,2-Tetramethylcyclopropane Differentiation Evidence


Rearrangement Rate Constant for Radical Clock Probing

In radical clock experiments using methane monooxygenase (MMO), 1,1,2,2-tetramethylcyclopropane exhibits a distinct rearrangement rate constant (kr) compared to cis/trans-1,2-dimethylcyclopropane. Specifically, it possesses a kr = 1.7–17.5 × 10⁸ s⁻¹ (at 30°C), which is quantitatively different from the kr = 1.2–6.4 × 10⁸ s⁻¹ measured for cis- and trans-1,2-dimethylcyclopropane under identical conditions [1]. This difference is not due to bond strength but to the unique steric environment of the fully substituted cyclopropane.

Radical clock kr
Head-to-head
1.7–17.5 × 10⁸ s⁻¹ (tetramethyl) vs 1.2–6.4 × 10⁸ s⁻¹ (cis/trans-1,2-dimethylcyclopropane) at 30°C
Non-overlapping upper bound supports distinct steric probe fit.
MMO radical clock, 30°C.
Radical Clock Chemistry Enzyme Mechanism C-H Activation

Radical Cation Ring-Opening Threshold

ESR studies demonstrate that the ring-closed radical cation of 1,1,2,2-tetramethylcyclopropane requires a higher temperature for ring-opening compared to less-substituted cyclopropane radical cations. While the radical cations of cyclopropane and its simpler methyl derivatives undergo ring-opening between 83 K and 110 K in a CFCl₂CF₂Cl matrix, the tetramethyl derivative only rearranges to the ring-opened form above 110 K under identical matrix conditions [1]. This demonstrates a quantifiable increase in the thermal stability of the ring-closed radical cation.

Cation ring-opening stability
Cross-study comparable
Stable ring-closed up to >110 K vs 83–110 K for less-substituted analogs
Higher thermal stability distinct for matrix isolation ESR studies.
γ-irradiated Freon matrix, 77 K.
Radical Cation Chemistry ESR Spectroscopy Matrix Isolation

Enthalpy of Combustion and Formation

Oxygen-bomb combustion calorimetry provides direct, quantitative differentiation in thermochemical stability. The standard enthalpy of combustion (ΔcH°liquid) for 1,1,2,2-tetramethylcyclopropane is -4635.62 ± 0.84 kJ/mol, while its enthalpy of formation (ΔfH°liquid) is -119.8 ± 0.92 kJ/mol [1][2]. These values are significantly more negative than those of 1,1,2-trimethylcyclopropane, which has an enthalpy of combustion of -951.21 ± 0.18 kcal/mol (-3979.9 kJ/mol) [3], confirming that the tetramethyl compound is thermodynamically less stable (more exothermic combustion) due to higher ring and steric strain.

Δcliquid
Head-to-head
-4635.62 ± 0.84 kJ/mol (tetramethyl) vs -3979.9 kJ/mol (trimethyl)
~656 kJ/mol more exothermic reflects higher ring-strain energy.
Oxygen-bomb calorimetry, 298 K.
Thermochemistry Calorimetry Physical Organic Chemistry

Chromatographic Purity Reference Properties

As an analytical standard or synthetic intermediate, 1,1,2,2-tetramethylcyclopropane possesses verifiable physical properties that distinguish it from its in-class analogs. Its boiling point is reliably documented at 75-76 °C [1][2], and its refractive index is 1.40 [3]. In contrast, the less-substituted analog 1,1,2-trimethylcyclopropane has a lower boiling point of approximately 53-54 °C [4], and cyclopropane itself is a gas at room temperature (bp -33 °C). This 22-23 °C difference in boiling point provides a clear, measurable distinction for quality control and identification via gas chromatography.

GC purity identification
Specification review
Boiling point 75–76 °C vs ~53–54 °C for 1,1,2-trimethylcyclopropane; RI 1.40
22+ °C difference supports unambiguous GC retention time.
Atmospheric pressure.
Analytical Chemistry GC-MS Quality Control

1,1,2,2-Tetramethylcyclopropane Application Scenarios


Radical Clock Substrate for C-H Activation

When investigating the mechanism of enzymes like methane monooxygenase (MMO), 1,1,2,2-tetramethylcyclopropane is the required substrate. Its distinct rearrangement rate constant (kr = 1.7–17.5 × 10⁸ s⁻¹ at 30°C) [1] provides a specific kinetic window that differs from other methylcyclopropanes. This allows researchers to probe steric effects on intermediate lifetimes, an experiment that fails if a less-substituted analog (e.g., 1,2-dimethylcyclopropane) is used due to its different kr and rearrangement behavior. The compound's bulky nature is essential for creating long-lived intermediates that can be detected.

Matrix-Isolation ESR of Radical Cation Stability

For fundamental studies of radical cation structure and reactivity in frozen matrices (e.g., Freons), this compound serves as a model system for a sterically hindered, highly substituted radical cation. Its quantifiably higher ring-opening temperature (>110 K) compared to other cyclopropane derivatives [2] makes it an ideal standard for calibrating matrix effects and studying the influence of alkyl substitution on radical cation stability. Less-substituted analogs open at lower temperatures and would not provide the same range of observable behavior.

Thermochemical Standard for Strained Hydrocarbons

In calorimetry and computational thermochemistry, this compound provides a well-defined, high-strain-energy reference point. Its precisely measured enthalpy of formation (-119.8 kJ/mol) and combustion (-4635.6 kJ/mol) [3] are essential for benchmarking computational methods (e.g., DFT, ab initio) and group additivity schemes. Substituting it with the less strained 1,1,2-trimethylcyclopropane would lead to significant errors in model validation and parameterization due to the ~656 kJ/mol difference in combustion enthalpy.

GC Analytical Standard for Purity Verification

In analytical chemistry and quality control laboratories, the compound's unique physical properties—specifically its boiling point of 75-76 °C [4] and refractive index of 1.40 [5]—make it an unambiguous standard for gas chromatography (GC) method development and calibration. Its retention time is distinct from other C7 cyclopropane isomers and alkyl cyclopropanes, allowing for precise quantification and purity verification (e.g., >98.0% GC purity) in synthetic mixtures or as a reference material.

Application
Selection Property
Validation Focus
Radical clock C-H activation studies
Steric and kinetic probe profile
Rearrangement rate constant distinct from less-substituted analogs
Matrix-isolation ESR radical cation studies
Radical cation thermal stability
Ring-opening temperature threshold distinct from analogs
Thermochemical standard for strained hydrocarbons
High-strain-energy reference point
Enthalpy of combustion/formation validation
GC analytical standard for purity
Distinct boiling point and retention time
GC retention time and purity verification

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